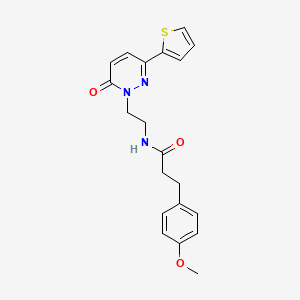
6,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds, such as 2,3,4,9-tetrahydro-1H-carbazoles, has been reported in the literature . The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles was used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .科学的研究の応用
Photophysics
Research on carbazole derivatives has provided insights into their photophysical properties, demonstrating their sensitivity to solvent polarity and their potential in fluorescence studies. For example, compounds like 6,7-dimethoxy-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (DMTCO) show significant shifts in fluorescence spectral properties in response to solvent polarity changes, influenced by intermolecular hydrogen bonding. This sensitivity is crucial for understanding the photophysical behavior of carbazole derivatives in various environments (Ghosh et al., 2013).
Organic Microelectronics
Carbazole derivatives have been explored for their application in organic microelectronics. Studies on compounds like 6,12-dimethylindolo[3,2-b]carbazoles reveal their potential in organic field-effect transistors (OFETs). These compounds exhibit promising electronic properties due to their coplanar molecular structure and π-stacking, which are essential for high-performance OFETs (Wakim et al., 2004).
Anti-HIV Activity
Certain carbazole derivatives, such as chloro-1,4-dimethyl-9H-carbazole derivatives, have shown selective anti-HIV activity. Preliminary biological investigations have identified compounds with promising profiles for the development of new anti-HIV drugs, highlighting the therapeutic potential of carbazole derivatives in treating chronic infections (Saturnino et al., 2018).
OLED Materials
Carbazole compounds are of interest as host materials for triplet emitters in OLEDs. The ability to tune the HOMO level without influencing the triplet energy in small molecules makes carbazole derivatives valuable for OLED applications. Their structural modifications can lead to significant improvements in OLED performance, offering a pathway to more efficient and stable devices (Brunner et al., 2004).
Organic Synthesis
Carbazole derivatives have also been utilized in organic synthesis, demonstrating their versatility as reagents and catalysts in various chemical transformations. For instance, the palladium(II)-catalyzed C(sp3)-H oxidation of dimethyl carbamoyl tetrahydrocarbazoles highlights their potential in directed oxidation processes, showcasing the applicability of carbazole frameworks in complex organic synthesis strategies (Nakano & Lupton, 2014).
作用機序
Target of Action
It is known that tetrahydrocarbazole derivatives exhibit a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . This suggests that the compound may interact with multiple targets within these pathways.
Mode of Action
It is known that the oxidation of substituted tetrahydrocarbazoles can lead to the formation of various functionalized tetrahydrocarbazoles . This suggests that the compound may interact with its targets through oxidation reactions.
Biochemical Pathways
Given the broad spectrum of biological activity exhibited by tetrahydrocarbazole derivatives, it is likely that the compound affects multiple pathways related to antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .
Pharmacokinetics
The compound’s predicted density is approximately 1 g/cm3 , which may influence its distribution and bioavailability.
Result of Action
Given the compound’s broad spectrum of biological activity, it is likely that it induces a variety of effects at the molecular and cellular level .
特性
IUPAC Name |
6,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-8-6-9(2)13-11(7-8)10-4-3-5-12(16)14(10)15-13/h6-7,12,15-16H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUUFICNYNDRAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=C(N2)C(CCC3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

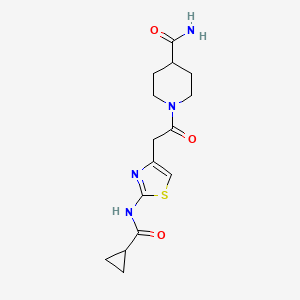
![N-[(4-chlorophenyl)methyl]-4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2760470.png)
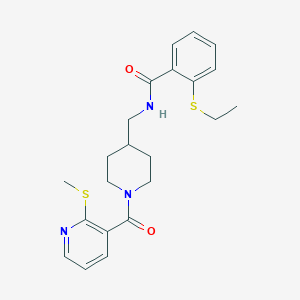
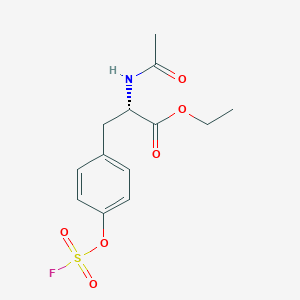

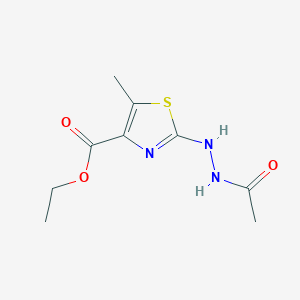
![N-(2,6-dimethylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2760479.png)
![2-((5-fluoro-2-methoxyphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2760482.png)
![3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2760484.png)

![5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(4-pyridinyl)pyrimidine](/img/structure/B2760488.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-(3-fluorophenyl)-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2760489.png)

